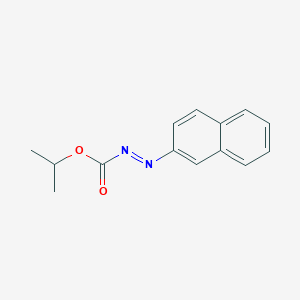![molecular formula C13H23NO3 B11756712 Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B11756712.png)
Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-oxa-7-azaspiro[4.5]decano-7-carboxilato de terc-butilo es un compuesto espirocíclico caracterizado por una estructura única que incluye átomos de oxígeno y nitrógeno dentro de su sistema de anillos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-oxa-7-azaspiro[4.5]decano-7-carboxilato de terc-butilo generalmente implica la reacción de 3-oxo-1-oxa-8-azaspiro[4.5]decano-8-carboxilato de terc-butilo con reactivos específicos bajo condiciones controladas . Un método común incluye el uso de dimetil acetal de N,N-dimetilformamida como reactivo . Las condiciones de reacción a menudo requieren un solvente como metanol o etanol y pueden implicar calentamiento para facilitar la reacción.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para el 1-oxa-7-azaspiro[4.5]decano-7-carboxilato de terc-butilo no están ampliamente documentados, el compuesto se puede producir a mayor escala utilizando rutas de síntesis similares a las utilizadas en entornos de laboratorio. La escalabilidad del proceso de síntesis depende de la disponibilidad de materiales de partida y de la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1-oxa-7-azaspiro[4.5]decano-7-carboxilato de terc-butilo experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de 1-oxa-7-azaspiro[4.5]decano-7-carboxilato de terc-butilo incluyen dimetil acetal de N,N-dimetilformamida, peróxido de hidrógeno e hidruro de litio y aluminio . Las condiciones de reacción varían según la transformación deseada, pero a menudo involucran solventes como metanol, etanol o diclorometano, y pueden requerir calentamiento o enfriamiento a temperaturas específicas.
Productos Principales Formados
Los productos principales formados a partir de las reacciones de 1-oxa-7-azaspiro[4.5]decano-7-carboxilato de terc-butilo dependen del tipo de reacción. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas, mientras que las reacciones de reducción pueden producir alcoholes o aminas. Las reacciones de sustitución dan como resultado la formación de nuevos compuestos espirocíclicos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El 1-oxa-7-azaspiro[4.5]decano-7-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica, incluyendo:
Química Medicinal: El compuesto se estudia por su potencial como andamio en el diseño de fármacos, particularmente para el desarrollo de inhibidores dirigidos a enzimas o receptores específicos.
Síntesis Orgánica: Sirve como intermedio en la síntesis de compuestos espirocíclicos más complejos, que son valiosos en el desarrollo de productos farmacéuticos y agroquímicos.
Estudios Biológicos: Los investigadores investigan la actividad biológica de este compuesto y sus derivados para comprender sus efectos en varias vías y sistemas biológicos.
Mecanismo De Acción
El mecanismo de acción del 1-oxa-7-azaspiro[4.5]decano-7-carboxilato de terc-butilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. La estructura espirocíclica única del compuesto le permite encajar en sitios de unión de proteínas diana, potencialmente inhibiendo su actividad o modulando su función . Las vías exactas y las dianas moleculares dependen de la aplicación específica y de la naturaleza de los derivados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
3-oxo-1-oxa-8-azaspiro[4.5]decano-8-carboxilato de terc-butilo: Un compuesto estrechamente relacionado con características estructurales y reactividad similares.
Derivados de 1-oxa-9-azaspiro[5.5]undecano: Estos compuestos comparten el andamio espirocíclico y se estudian por su actividad antituberculosa.
Unicidad
El 1-oxa-7-azaspiro[4.5]decano-7-carboxilato de terc-butilo es único debido a su estructura de anillo específica que incluye átomos de oxígeno y nitrógeno. Esta característica estructural imparte propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso en varios campos de investigación. Su capacidad para someterse a diversas reacciones químicas y su potencial como andamio para fármacos resaltan aún más su singularidad en comparación con otros compuestos espirocíclicos .
Propiedades
IUPAC Name |
tert-butyl 1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-4-6-13(10-14)7-5-9-16-13/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPVTQLOYOYNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
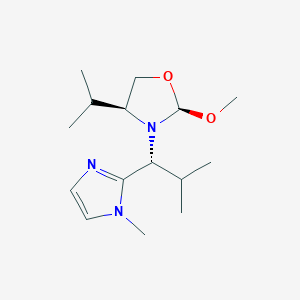
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)

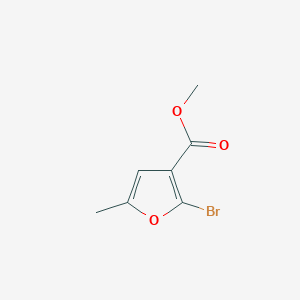
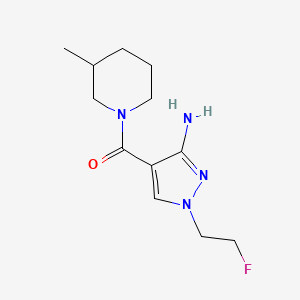
![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
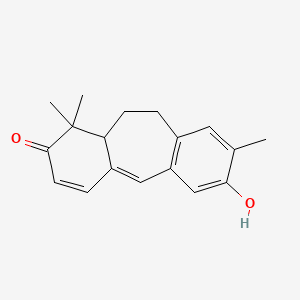
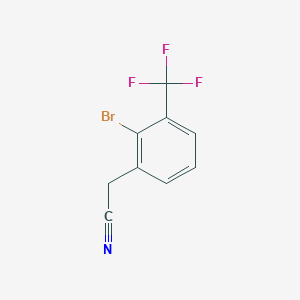
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)
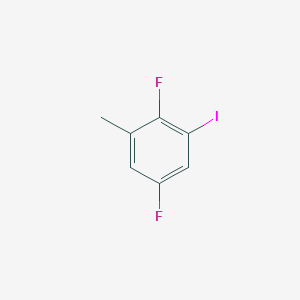
![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)

